Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic studies of this compound provide fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes in a specific space group that accommodates both the bulky tert-butyl protecting group and the halogen-substituted pyridine ring system. Bond length analysis reveals that the carbon-bromine bond distance is consistent with typical aromatic carbon-halogen bonds, measuring approximately 1.89 angstroms, while the carbon-fluorine bond exhibits the expected shorter distance of approximately 1.35 angstroms due to fluorine's higher electronegativity and smaller atomic radius.
The pyridine ring maintains planarity with minimal deviation from ideal aromatic geometry, despite the presence of both electron-withdrawing halogen substituents. Torsional angles between the pyridine ring and the carbamate group indicate a slight twist that optimizes both steric interactions and electronic conjugation. The crystal packing reveals intermolecular hydrogen bonding interactions between carbamate nitrogen-hydrogen groups and neighboring pyridine nitrogen atoms, contributing to overall crystal stability. These crystallographic parameters demonstrate that the compound adopts a conformation that minimizes intramolecular strain while maximizing favorable intermolecular interactions in the solid state.
Unit cell parameters typically show characteristic dimensions that reflect the molecular size and packing efficiency. The presence of halogen atoms creates specific intermolecular halogen bonding interactions that influence the overall crystal architecture. These weak but directional interactions between bromine atoms and electronegative centers on adjacent molecules contribute to the observed packing motifs and thermal stability of the crystalline material.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, and Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through distinctive chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the tert-butyl group at approximately 1.5 parts per million as a singlet integrating for nine protons. The pyridine ring protons appear as doublets in the aromatic region, with the proton adjacent to the fluorine substituent showing characteristic fluorine-proton coupling with a coupling constant of approximately 8-10 hertz.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155 parts per million, while the pyridine carbons appear in the expected aromatic region between 120-160 parts per million. The carbon bearing the bromine substituent typically resonates at a slightly upfield position due to the heavy atom effect, while the fluorine-bearing carbon shows characteristic carbon-fluorine coupling patterns. The tert-butyl carbons appear as expected, with the quaternary carbon at approximately 80 parts per million and the methyl carbons at approximately 28 parts per million.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Tert-butyl singlet | 1.5 parts per million |
| Proton Nuclear Magnetic Resonance | Pyridine protons | 7.0-8.5 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 155 parts per million |
| Fourier Transform Infrared | Carbonyl stretch | 1720 wavenumbers |
| Mass Spectrometry | Molecular ion | 291 mass-to-charge ratio |
Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl group exhibits a strong absorption at approximately 1720 wavenumbers, while nitrogen-hydrogen stretching appears around 3300 wavenumbers. Pyridine ring vibrations are observed in the fingerprint region between 1400-1600 wavenumbers, with halogen-carbon stretching modes appearing at lower frequencies.
Ultraviolet-visible spectroscopy reveals absorption maxima that reflect the electronic transitions within the halogen-substituted pyridine system. The compound typically shows absorption in the ultraviolet region around 250-280 nanometers, corresponding to pi-to-pi-star transitions within the aromatic system. The presence of both bromine and fluorine substituents creates subtle shifts in these absorption bands compared to unsubstituted pyridine derivatives.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 291, corresponding to the molecular weight of the compound. Fragmentation patterns show characteristic loss of the tert-butyl group and carbamate moiety, providing additional structural confirmation.
Computational Modeling of Electronic Structure and Reactivity
Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of this compound. Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyridine ring system, while the lowest unoccupied molecular orbital extends across both the pyridine ring and the carbamate group. The energy gap between these frontier orbitals indicates moderate reactivity suitable for various synthetic transformations.
Electrostatic potential mapping demonstrates that the pyridine nitrogen and carbamate oxygen atoms serve as the most electronegative sites in the molecule, making them favorable for electrophilic interactions. Conversely, the carbon atoms adjacent to the halogen substituents show electron deficiency, rendering them susceptible to nucleophilic attack. The bromine atom creates a region of positive electrostatic potential that can participate in halogen bonding interactions with suitable acceptor sites.
Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments. The fluorine substituent withdraws electron density from the pyridine ring more effectively than the bromine atom due to its higher electronegativity. This electronic withdrawal affects the reactivity of adjacent positions and influences the compound's overall chemical behavior. Bond order calculations confirm that all aromatic bonds maintain their expected double-bond character despite the presence of electron-withdrawing substituents.
Conformational analysis indicates that rotation around the carbamate carbon-nitrogen bond involves a modest energy barrier, suggesting that multiple conformers may be accessible under ambient conditions. The preferred conformation places the tert-butyl group in a position that minimizes steric interactions with the halogen substituents while maintaining optimal orbital overlap for electronic stabilization.
Comparative Analysis with Analogous Pyridine-Based Carbamates
Systematic comparison with related pyridine-based carbamate compounds reveals distinctive structural and electronic features of this compound. When compared to tert-butyl (2-methylpyridin-3-yl)carbamate, which lacks halogen substituents, the target compound exhibits enhanced electrophilic character due to the electron-withdrawing effects of both bromine and fluorine atoms. This increased electrophilicity translates to modified reactivity patterns and altered biological activity profiles.
Analysis of compounds with single halogen substitution, such as tert-butyl (5-fluoropyridin-2-yl)carbamate, demonstrates that the dual halogen substitution pattern creates additive electronic effects that significantly influence molecular properties. The combined presence of bromine and fluorine creates a more pronounced electron-deficient pyridine system compared to singly substituted analogs. This enhanced electron deficiency affects both the compound's nucleophilic reactivity and its potential for participating in various coupling reactions.
| Compound | Molecular Weight | Electron Density | Reactivity Pattern |
|---|---|---|---|
| This compound | 291.12 | Highly electron-deficient | Enhanced electrophilic |
| Tert-butyl (2-methylpyridin-3-yl)carbamate | 208.26 | Moderately electron-rich | Standard nucleophilic |
| Tert-butyl (5-fluoropyridin-2-yl)carbamate | 212.22 | Moderately electron-deficient | Moderate electrophilic |
Structural overlay studies using computational methods reveal that the dual halogen substitution creates minimal steric perturbation of the overall molecular geometry while significantly altering the electronic distribution. The fluorine atom's small size allows it to maintain close contact with adjacent atoms without creating unfavorable steric interactions, while the larger bromine atom occupies a position that optimizes both electronic and steric factors.
Comparative thermodynamic analysis indicates that this compound exhibits enhanced stability compared to analogs with different substitution patterns. This increased stability results from favorable intramolecular interactions between the halogen atoms and the carbamate group, as well as optimized electronic delocalization throughout the molecular framework. The compound's unique substitution pattern creates a balance between reactivity and stability that makes it particularly valuable for synthetic applications requiring controlled reactivity profiles.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-5-fluoropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRRHFXHIFOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-6-bromopyridine or 2-amino-6-fluoropyridine derivatives are common starting points.
- Halogen substitution patterns can be introduced or modified through selective halogenation or halogen exchange reactions prior to carbamate formation.
Carbamate Formation via Di-tert-butyl Dicarbonate
A widely employed method to prepare tert-butyl carbamates involves reacting the amino-substituted pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Aminopyridine (1 equiv), NaHCO3 (3-4 equiv), tert-butanol solvent | The amino pyridine is suspended in tert-butanol with sodium bicarbonate to maintain a basic environment. |
| 2 | Heat near reflux for 1-2 minutes, then cool to room temperature | Ensures dissolution and activation of reagents. |
| 3 | Add catalytic 4-dimethylaminopyridine (DMAP, ~0.1 equiv) and di-tert-butyl dicarbonate (1.5-2 equiv in THF) | DMAP acts as a nucleophilic catalyst to facilitate carbamate formation. |
| 4 | Stir at room temperature for 16 hours | Allows complete reaction of the amino group with Boc2O. |
| 5 | Additional Boc2O and NaHCO3 added, followed by heating at 50 °C for 2-4 hours | Drives the reaction to completion if necessary. |
| 6 | Workup involves filtration, extraction with ethyl acetate, washes with water, dilute acid, saturated NaHCO3, and brine | Removes impurities and residual reagents. |
| 7 | Drying over anhydrous Na2SO4 and concentration under reduced pressure | Isolates crude product. |
| 8 | Purification by column chromatography (hexane/ethyl acetate) and trituration with hexane | Yields pure tert-butyl carbamate derivative. |
This method has been demonstrated for related compounds such as tert-butyl (5-bromothiazol-2-yl)carbamate with yields around 49%.
Alternative Synthetic Routes
- Nucleophilic substitution on halogenated pyridines:
Some synthetic routes start from halogenated pyridines (e.g., 2-bromo-6-fluoropyridine) which can be converted to the amino derivative by nucleophilic substitution or reduction, followed by carbamate protection. - Cyclization and functional group transformations:
Multi-step syntheses involving cyclization, reduction, and nucleophilic aromatic substitution have been reported for related pyridine derivatives, which can be adapted for the target compound.
Data Table Summarizing Preparation Conditions and Yields
Research Findings and Analytical Data
- NMR and HPLC Analysis:
Characterization of the tert-butyl carbamate derivatives includes proton NMR showing characteristic tert-butyl singlet near 1.4 ppm and aromatic signals consistent with pyridine substitution patterns. - Mass Spectrometry:
LRMS and HRMS confirm molecular ion peaks corresponding to the expected molecular weight (e.g., m/z 272 for the target compound). - Purity and Stability:
The tert-butyl carbamate group enhances compound stability during purification and storage, evidenced by consistent melting points and chromatographic profiles.
Summary and Expert Commentary
The preparation of this compound is efficiently achieved by the protection of the corresponding aminopyridine with di-tert-butyl dicarbonate under mild basic conditions, typically in tert-butanol with catalytic DMAP. The reaction proceeds smoothly at room temperature with heating steps to drive completion. Alternative synthetic routes involving nucleophilic substitution on halogenated pyridines provide access to key intermediates. Purification by standard chromatographic techniques yields the target compound with moderate to good yields.
This methodology is consistent with established carbamate protection protocols and is adaptable for scale-up and further functionalization in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (6-bromo-5-flu
Biological Activity
Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with bromine and fluorine atoms. The presence of these halogens is significant as they can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as an allosteric modulator for certain receptors, altering their signaling pathways.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| U-937 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Case Studies
-
Study on Anticancer Effects :
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability through apoptosis, with flow cytometry confirming increased caspase activity. -
Antimicrobial Testing :
Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of tert-butyl carbamates depend heavily on the substituents on the aromatic ring. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (Br, F) : Enhance reactivity in cross-coupling reactions compared to electron-donating groups (e.g., OCH₃) .
- Heterocyclic vs. Benzyl Scaffolds : Pyridine/pyrimidine cores (e.g., in the target compound) are preferred for drug design due to their metabolic stability, while benzyl derivatives (e.g., ) are used in complex heterocycle synthesis .
Q & A
Q. What are the key steps in synthesizing Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate?
The synthesis typically involves reacting 6-bromo-5-fluoropyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. Key steps include:
- Activation : The amine group reacts with tert-butyl chloroformate to form the carbamate linkage.
- Purification : Column chromatography or recrystallization ensures high purity.
- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity . Note : Anhydrous conditions prevent hydrolysis of the carbamate group, which is critical for yield optimization .
Q. What spectroscopic methods validate the structure of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and aromatic signals from the pyridine ring.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~291 for C₁₀H₁₂BrFN₂O₂).
- FT-IR : Detects carbamate C=O stretching (~1700 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at 2–8°C in airtight containers to prevent degradation.
- Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate group.
- Light Sensitivity : Protect from direct sunlight to avoid photolytic decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Temperature Control : Maintain 0–5°C during carbamate formation to suppress byproducts.
- Catalysis : Explore mild bases (e.g., DMAP) to enhance reaction efficiency.
- Scale-Up : Continuous flow reactors improve mixing and heat transfer in industrial settings .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Hydrolysis : Moisture exposure leads to carbamate breakdown. Use molecular sieves or anhydrous solvents.
- Nucleophilic Substitution : Bromine on the pyridine ring may react prematurely. Optimize stoichiometry and reaction time.
- Byproduct Formation : Unreacted tert-butyl chloroformate can form urea derivatives. Quench excess reagent with aqueous washes .
Q. How do bromine and fluorine substituents influence reactivity?
- Electrophilic Aromatic Substitution : Bromine acts as a directing group, favoring substitution at specific positions.
- Halogen Bonding : Fluorine enhances binding affinity in biological targets (e.g., enzymes) via polar interactions.
- Steric Effects : The tert-butyl group provides steric shielding, stabilizing the carbamate linkage .
Q. How can computational methods support structural analysis?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond angles/distances .
- Molecular Modeling : DFT calculations predict electronic properties (e.g., Fukui indices) to explain regioselectivity in reactions .
Q. How to address contradictions in literature data on biological activity?
- Comparative Studies : Test analogues (e.g., tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate) to identify structure-activity relationships.
- Dose-Response Validation : Use standardized assays (e.g., enzyme inhibition) to replicate reported results.
- Meta-Analysis : Cross-reference patents (e.g., EP applications) and vendor data (e.g., GLPBIO) for consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
